4-amino-N-(2-phenylethyl)benzamide
Overview
Description
4-amino-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O . It has a molecular weight of 240.300 Da and is also known as Benzamide, N-(4-aminophenyl)- .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of phenethylamine and benzoyl chloride . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as infrared spectra, NMR, and mass spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound is a white solid, odorless, insoluble in water and soluble in organic solvents such as ethanol and dichloromethane . The elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, in accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36% .Scientific Research Applications
Anticonvulsant Properties
Research has demonstrated that 4-amino-N-(2-phenylethyl)benzamide exhibits significant anticonvulsant activity. Studies have shown that alterations to the amino group or the phenylethyl group can impact its anticonvulsant potency. Notably, some analogues of this compound, like 4-amino-N-(2-6-dimethylphenyl)benzamide, have shown higher efficacy and protective index in anticonvulsant models compared to standard drugs like phenytoin (Clark et al., 1987); (Lambert et al., 1995); (Diouf et al., 1997); (Clark Cr, 1988).
Applications in Medicinal Chemistry
Compounds related to this compound are of interest in medicinal chemistry due to their potential biological applications. They have shown inhibitory potential against certain enzymes, making them significant for further applications in drug chemistry (Saeed et al., 2015).
Antioxidant Activity
Amino-substituted benzamide derivatives, including those related to this compound, have been studied for their antioxidant properties. Electrochemical studies suggest these compounds can act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been used in the synthesis of well-defined aromatic polyamides. These polymers have potential applications in various industries due to their controlled molecular weight and low polydispersity (Yokozawa et al., 2002).
Antitumor Properties
Some derivatives of this compound have been explored for their antitumor properties. Studies have shown differential therapeutic efficacy in various tumor models, indicating the potential of these compounds in cancer treatment (Berger et al., 1985).
Future Directions
Benzamides, including 4-amino-N-(2-phenylethyl)benzamide, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds and their potential applications in various fields .
Mechanism of Action
Target of Action
Mode of Action
4-amino-N-(2-phenylethyl)benzamide interacts with its targets by inhibiting their activity. For instance, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical Pathways
The biochemical pathways affected by this compound include the COX-2 pathway and the PI3K/Akt/mTOR signaling pathway. The inhibition of these pathways can lead to a decrease in the production of inflammatory mediators and a reduction in cancer cell growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of inflammatory mediator production and the induction of apoptosis, or programmed cell death, in cancer cells . In addition, it has been shown to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases such as Alzheimer’s disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
4-amino-N-(2-phenylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLCBDTDZSJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357222 | |
Record name | 4-amino-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61251-99-8 | |
Record name | 4-amino-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(2-phenylethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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